
(S)-2-Methylazetidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Methylazetidine oxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a chiral center, making it optically active. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylazetidine oxalate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized (S)-2-Methylazetidine with oxalic acid to form the oxalate salt. This reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
(S)-2-Methylazetidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
科学研究应用
(S)-2-Methylazetidine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-Methylazetidine oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.
相似化合物的比较
Similar Compounds
®-2-Methylazetidine oxalate: The enantiomer of (S)-2-Methylazetidine oxalate with similar chemical properties but different biological activities.
2-Methylpyrrolidine oxalate: A five-membered ring analog with different reactivity and applications.
2-Methylpiperidine oxalate: A six-membered ring analog with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Its chiral nature allows for the study of enantioselective reactions and the development of chiral drugs. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S)-2-methylazetidine;oxalic acid |
InChI |
InChI=1S/C4H9N.C2H2O4/c1-4-2-3-5-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t4-;/m0./s1 |
InChI 键 |
TUTJVOIDVCLFSW-WCCKRBBISA-N |
手性 SMILES |
C[C@H]1CCN1.C(=O)(C(=O)O)O |
规范 SMILES |
CC1CCN1.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


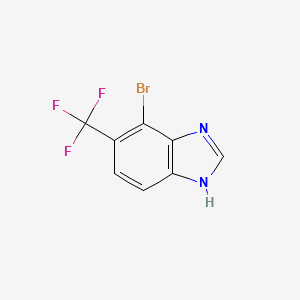
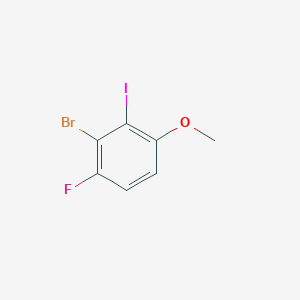
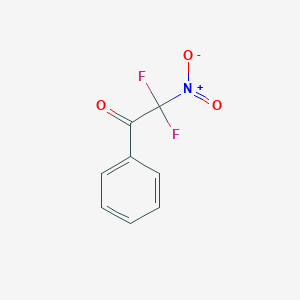

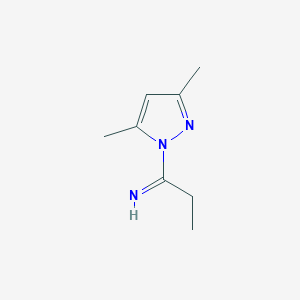
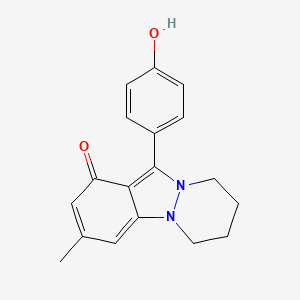
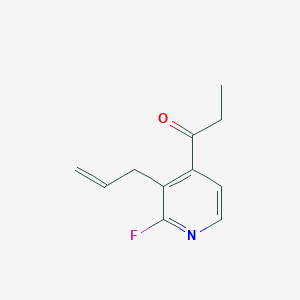

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
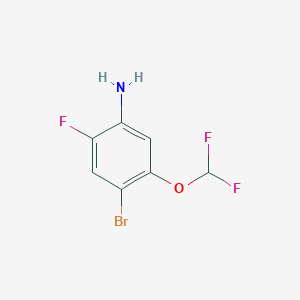

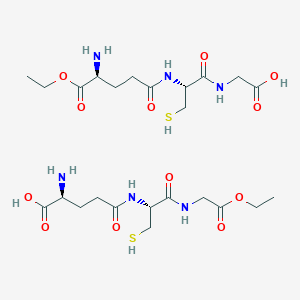
![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)

